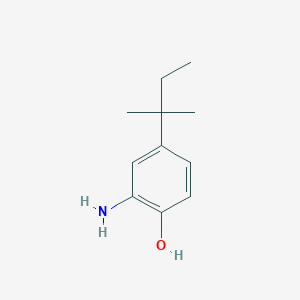

2-Amino-4-tert-amylphenol

Übersicht

Beschreibung

2-Amino-4-tert-amylphenol: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a phenolic compound characterized by the presence of an amino group at the second position and a tert-amyl group at the fourth position on the benzene ring . This compound is used in various chemical syntheses and has applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-tert-amylphenol typically involves the alkylation of 2-Aminophenol with tert-amyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .

Analyse Chemischer Reaktionen

Condensation Reaction

This reaction forms the foundational phenolic structure through alkylation.

| Parameter | Details |

|---|---|

| Reactants | Phenol, tertiary amyl alcohol |

| Catalyst | Aluminum chloride composite catalyst |

| Solvent | Sherwood oil mixture |

| Temperature | 15–25°C |

| Reaction Time | 3–5 hours |

| Key Product | 4-tert-amylphenol (Pentaphen) |

| Yield | ~70–80% (estimated from distillation recovery of 40–50 parts from 90–100 parts phenol) |

This step introduces the tert-amyl group to the phenolic ring, forming the intermediate Pentaphen .

Nitration Reaction

Nitration introduces a nitro group to the aromatic ring, enabling subsequent reduction to an amino group.

| Parameter | Details |

|---|---|

| Reactant | 4-tert-amylphenol (Pentaphen) |

| Nitrating Agent | 30–50% nitric acid |

| Solvent | Organic solvent (unspecified) |

| Temperature Profile | 15°C (initial addition) → 55–65°C (post-addition) |

| Molar Ratio | HNO₃ : Pentaphen = 2.2–4 : 1 |

| Reaction Time | 4 hours total (2 hours post-addition + 2 hours at elevated temperature) |

| Key Product | 4-tert-amyl-6-nitrophenol |

The nitro group is selectively introduced at the 6-position of the aromatic ring, guided by steric and electronic effects .

Reduction Reaction

The nitro group is reduced to an amino group, finalizing the target compound.

| Parameter | Details |

|---|---|

| Reactant | 4-tert-amyl-6-nitrophenol |

| Reductive Agent | Unspecified (likely hydrogen with a catalyst or sodium sulfide) |

| Solvent | Ethanol, DMF |

| Temperature | 70–95°C |

| Reaction Time | 30 minutes (addition) + unspecified insulation period |

| Purification Steps | Neutralization (pH 8), filtration, activated carbon treatment, crystallization |

| Final Product | 2-amino-4-tert-amyl-6-nitrophenol |

| Yield | 54–60% (27–30 parts from 50 parts Pentaphen) |

This step demonstrates the compound’s role as a precursor for nitro-to-amine transformations .

Stability and Decomposition

Under decomposition (e.g., high temperatures or strong acids), the compound releases hazardous fumes, including nitrogen oxides and phenolic derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Amino-4-tert-amylphenol can be categorized into several key areas:

Chemical Synthesis

- Intermediates for Biological Compounds : It is used as a reactant to prepare intermediates for synthesizing biologically significant compounds such as 2-(pyridyl)benzoxazole derivatives. These derivatives are valuable in medicinal chemistry for their potential therapeutic effects.

- Polymer Production : The compound plays a role in the production of polymers through electrochemical or chemical oxidative polymerization reactions, enhancing material properties for industrial applications.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

- Antioxidant Activity : The compound has been identified as having strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thus protecting cells from damage.

Environmental Science

- Endocrine Disruption Potential : Research indicates that this compound may interact with estrogen receptors, leading to alterations in gene expression related to reproductive health in aquatic organisms. Significant feminization of male fish was observed at concentrations as low as 10 µg/L in contaminated waters, highlighting the need for careful environmental monitoring.

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the efficacy of this compound against common bacterial strains. The results indicated its potential application as an antibacterial agent, with specific MIC values demonstrating effectiveness against pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the impact of this compound on fish populations in contaminated waters. The findings revealed significant feminization effects on male fish and altered reproductive behaviors at low concentrations (10 µg/L), underscoring the compound's endocrine-disrupting potential.

Wirkmechanismus

The mechanism of action of 2-Amino-4-tert-amylphenol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-tert-butylphenol

- 2-Amino-4-tert-pentylphenol

- 2-Amino-4-tert-hexylphenol

Comparison:

- 2-Amino-4-tert-amylphenol is unique due to its specific tert-amyl group, which imparts distinct chemical and physical properties compared to its analogs .

- The presence of the tert-amyl group affects the compound’s reactivity and stability, making it suitable for specific applications in research and industry .

Biologische Aktivität

2-Amino-4-tert-amylphenol (CAS Number: 91339-74-1) is an organic compound notable for its phenolic structure, which contributes to its diverse biological activities. This compound, with the molecular formula and a molecular weight of 179.26 g/mol, has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress and inflammation.

This compound exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins. Notably, it acts as an antioxidant , scavenging free radicals and mitigating oxidative damage in cells. This antioxidant activity is crucial in cellular defense mechanisms against oxidative stress, which is implicated in various diseases.

Interaction with Enzymes

The compound influences the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. By modulating these enzymes, this compound can affect the metabolism of other xenobiotics, highlighting its role in pharmacokinetics and potential drug interactions.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways associated with oxidative stress and inflammation. It has been shown to upregulate antioxidant gene expression while downregulating pro-inflammatory genes, thus promoting cell survival and reducing inflammation .

Molecular Mechanism

The compound's molecular mechanism involves binding to specific biomolecules and inhibiting enzymes such as cyclooxygenase (COX), which plays a pivotal role in the inflammatory response. Inhibition of COX leads to decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Metabolic Pathways

This compound is primarily metabolized in the liver via cytochrome P450 enzymes, resulting in hydroxylated metabolites. These metabolites undergo conjugation reactions (e.g., glucuronidation and sulfation) to enhance their excretion from the body. Understanding these metabolic pathways is vital for elucidating the pharmacokinetics of this compound and predicting potential interactions with other drugs .

Transport and Distribution

The transport mechanisms of this compound include passive diffusion and facilitated transport into cells. Once inside, it binds to specific transporters or proteins that influence its localization within tissues, thereby affecting its biological activity.

Antioxidant Activity Studies

Recent studies have demonstrated the antioxidant properties of this compound using various assays, including DPPH radical scavenging tests. These studies suggest that this compound can significantly reduce oxidative stress markers in cellular models .

Table: Summary of Biological Activities and Effects

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Inhibits COX activity; downregulates pro-inflammatory cytokines |

| Metabolic Modulation | Influences cytochrome P450 enzyme activity; affects drug metabolism |

| Cell Signaling | Modulates pathways related to oxidative stress; upregulates antioxidant genes |

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have shown that lower doses provide protective effects against oxidative damage, while higher doses may lead to toxic effects such as hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFDNKYFPDSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317434 | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91339-74-1 | |

| Record name | 91339-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-tert-amylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.